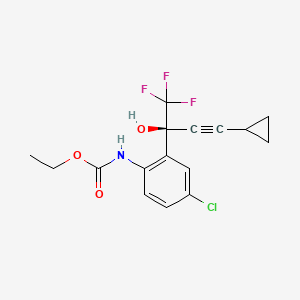

Efavirenz amino alcohol ethyl carbamate

Overview

Description

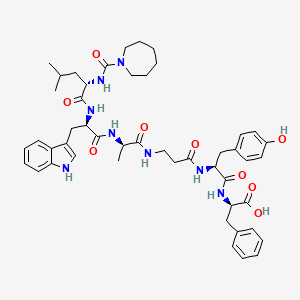

Efavirenz amino alcohol ethyl carbamate is a chemical compound with the molecular formula C16H15ClF3NO3 . It is related to Efavirenz, which is used as an antiretroviral agent . The chemical name of this compound is (S)-Ethyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate .

Molecular Structure Analysis

The molecular structure of Efavirenz amino alcohol ethyl carbamate can be represented by the SMILES notation: O=C(OCC)NC1=CC=C(Cl)C=C1C@(O)C(F)(F)F . The InChI representation is: InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2 .

Physical And Chemical Properties Analysis

Efavirenz amino alcohol ethyl carbamate has a molecular weight of 361.74 . It is also known to have a melting point of 138-140°C . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Antiretroviral Treatment in Pediatric Patients

Efavirenz is a significant component in the treatment of HIV-1 infected pediatric patients. It has been approved for use in children as young as 3 months and is preferred for patients over 3 years old. Its once-daily dosing and pediatric-friendly formulations make it an attractive option, despite concerns about central nervous system side effects and limited use in the first trimester of pregnancy due to the risk of neural tube defects. Efavirenz shows compatibility with antituberculous drugs, making it ideal for HIV/tuberculosis coinfected patients. However, resistance to Efavirenz can develop through a single point mutation in the reverse transcriptase enzyme, prompting the exploration of newer NNRTIs like etravirine for children under 6 years where Efavirenz resistance has developed (Larru, Eby, & Lowenthal, 2014).

Ethyl Carbamate in Foods and Beverages

Ethyl Carbamate (EC) or urethane, not directly linked to Efavirenz but relevant to the query regarding its ethyl carbamate component, is identified as a genotoxic and carcinogenic compound found at low levels in many fermented foods and beverages. Classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC), EC's presence in alcoholic beverages, particularly distilled spirits, is a concern due to its formation through several chemical mechanisms, including ethanolysis of urea and photochemical oxidation of cyanide ion. Strategies to reduce EC levels in foods and beverages involve optimized production practices and abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).

Genotype-Tailored Treatment with Efavirenz

The clinical implications of genetic variations in the treatment with Efavirenz have been explored, highlighting the importance of the CYP2B6 516 G>T SNP as a marker for individuals at risk of high Efavirenz concentration and potential development of central nervous system side-effects. This suggests the possibility of personalizing treatment by modifying Efavirenz dosage based on genetic makeup, although further research in this area is needed (Gatanaga & Oka, 2009).

Compatibility with Rifampicin-Based Antituberculosis Therapy

The interaction between Efavirenz and rifampicin, a key component of antituberculosis therapy, has been reviewed, particularly in the context of reduced dose Efavirenz and the potential need for dose adjustments. This research is crucial for optimizing treatment strategies in resource-limited settings where HIV-associated tuberculosis is common, ensuring effective antiretroviral therapy while managing tuberculosis (Maartens, Boffito, & Flexner, 2017).

Mechanism of Action

Target of Action

Efavirenz amino alcohol ethyl carbamate is a derivative of Efavirenz . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection or prevent the spread of HIV . The primary target of Efavirenz is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 .

Mode of Action

As an NNRTI, Efavirenz has activity against HIV-1 by binding to reverse transcriptase . It consequently blocks the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Biochemical Pathways

The primary biochemical pathway affected by Efavirenz is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 .

Pharmacokinetics

The pharmacokinetics of Efavirenz involves absorption, distribution, metabolism, and excretion (ADME). Efavirenz is well absorbed orally and has a relatively long plasma half-life, permitting once-daily administration . It is metabolized in the liver via CYP3A and 2B6 to inactive hydroxylated metabolites, which then undergo glucuronidation . The excretion of Efavirenz primarily occurs through feces .

Result of Action

The inhibition of reverse transcriptase by Efavirenz results in the prevention of HIV replication. This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby improving the immune response against the virus .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Efavirenz. Studies have shown that the degradation of Efavirenz follows apparent first-order kinetics over a pH range of 0.6 to 12.8 at 60°C . The overall rate constant indicated a pH minimum (the pH of maximum stability) of approximately 4 .

Safety and Hazards

properties

IUPAC Name |

ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKLWWRUOKZMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175395 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efavirenz amino alcohol ethyl carbamate | |

CAS RN |

211563-41-6 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)

![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)